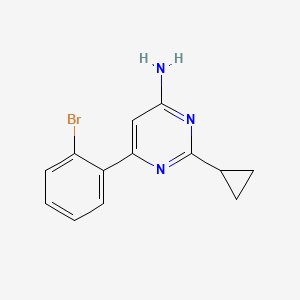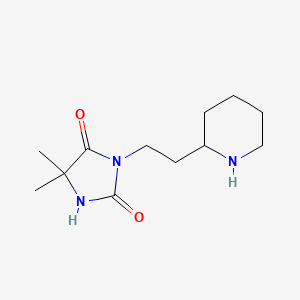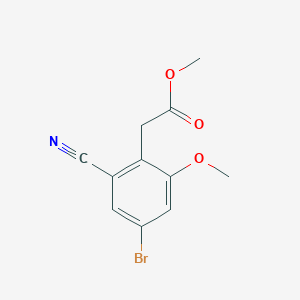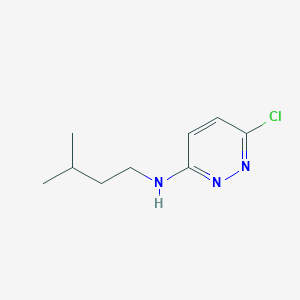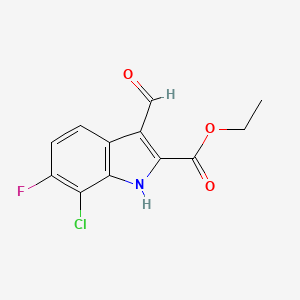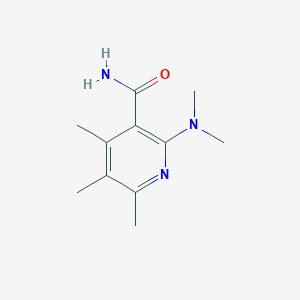
2-(Diméthylamino)-4,5,6-triméthylpyridine-3-carboxamide
Vue d'ensemble
Description
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Systèmes d'administration de médicaments
La similitude structurelle du composé avec le poly(2-(diméthylamino)éthyl méthacrylate) (PDMAEMA) suggère son utilisation potentielle dans les systèmes d'administration de médicaments. Le PDMAEMA est connu pour former des polymèresomes, qui sont des vésicules robustes capables de transporter des médicaments et de les libérer en réponse à des stimuli spécifiques tels que le pH ou la température . Cette application est particulièrement pertinente pour les thérapies anticancéreuses ciblées, où le médicament doit être libéré dans l'environnement acide des cellules tumorales.
Thérapie génique
En thérapie génique, les vecteurs capables de délivrer du matériel génétique aux cellules de manière sûre et efficace sont cruciaux. La capacité du composé à former des polymères avec des propriétés sensibles au pH et à la température en fait un candidat pour le développement de vecteurs non viraux pour la délivrance de gènes. Ces vecteurs pourraient potentiellement améliorer l'efficacité du transfert de gènes tout en minimisant la toxicité .
Nanoréacteurs
Les dérivés du composé peuvent être utilisés pour créer des nanoréacteurs. Ce sont de minuscules environnements contrôlés où les réactions chimiques peuvent se produire plus efficacement. La sensibilité au pH et à la température des polymères formés à partir de ce composé peut être exploitée pour contrôler les conditions de réaction au sein des nanoréacteurs, conduisant potentiellement à une synthèse plus efficace de molécules complexes .
Amélioration de la photostabilité
En agriculture, la stabilité des pesticides à la lumière du soleil est une préoccupation importante. Des dérivés de ce composé ont été utilisés pour créer des microcapsules pour la libération contrôlée de pesticides, ce qui améliore également la photostabilité. Cette application pourrait conduire à des méthodes de protection des plantes plus durables avec des effets environnementaux négatifs réduits .
Réduction de la toxicité aiguë
La capacité du composé à former des microcapsules peut être utilisée pour réduire la toxicité aiguë des substances. Par exemple, l'encapsulation des pesticides a montré qu'elle diminuait leur toxicité pour les organismes aquatiques, tels que le poisson zèbre, ce qui est crucial pour minimiser l'impact écologique des pesticides .
Matériaux biocompatibles
Les caractéristiques structurelles du composé permettent la synthèse de matériaux biocompatibles. Ces matériaux peuvent être utilisés dans des dispositifs médicaux ou des implants qui interagissent avec les systèmes biologiques sans provoquer de réactions indésirables. Les dérivés du composé pourraient être modifiés pour améliorer la compatibilité avec les tissus et les cellules humains .
Inhibition de la corrosion
Des composés similaires sont utilisés comme inhibiteurs de corrosion. Ils empêchent la dégradation des matériaux par des facteurs environnementaux. Ce composé pourrait potentiellement être modifié pour servir d'inhibiteur de corrosion dans des applications industrielles, protégeant les métaux et les alliages des processus corrosifs .
Additifs de revêtement
Les dérivés du composé peuvent agir comme additifs de revêtement. Ils améliorent les propriétés des peintures et des revêtements, telles que la durabilité et la résistance aux dommages environnementaux. Cette application est essentielle dans les industries où des revêtements durables et protecteurs sont essentiels .
Propriétés
IUPAC Name |
2-(dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-6-7(2)9(10(12)15)11(14(4)5)13-8(6)3/h1-5H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGQYWZYGCOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)N(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


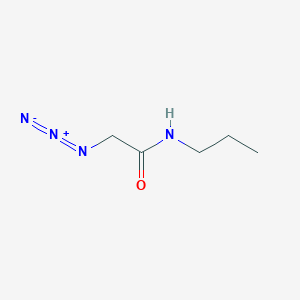
![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)

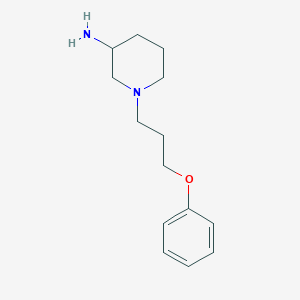
![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)
